BenchChemオンラインストアへようこそ!

tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Medicinal Chemistry Scaffold Hopping Building Block Design

This 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold offers a rigid, sp³-rich bioisostere of pyrrolidines and ortho-substituted phenyl rings. The bridgehead 1-position bromomethyl enables nucleophilic displacement with defined exit vectors, while the Boc-protected 2-nitrogen allows orthogonal deprotection under mild acidic conditions. Directly applicable in peptide mimetics, nAChR ligand design, and skeletal editing to bicyclo[1.1.1]pentanes—capabilities unavailable with regioisomeric, oxa-analog, or free-amine analogs.

Molecular Formula C11H18BrNO2
Molecular Weight 276.174
CAS No. 2002785-62-6
Cat. No. B2683131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS2002785-62-6
Molecular FormulaC11H18BrNO2
Molecular Weight276.174
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1(C2)CBr
InChIInChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-6-8-4-11(13,5-8)7-12/h8H,4-7H2,1-3H3
InChIKeyHDWRWDVFFQWEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.05 g / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 2002785-62-6): A Bridgehead-Functionalized 2-Aza-BCH Building Block for sp³-Rich Drug Discovery


tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 2002785-62-6) is a bicyclic heterocycle belonging to the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) family—a class of saturated, bridged scaffolds that serve as rigidified bioisosteres of pyrrolidines, prolines, and ortho-substituted phenyl rings. [1] The compound features a reactive bromomethyl group at the bridgehead 1-position and a tert-butoxycarbonyl (Boc)-protected secondary amine at the 2-position. Its molecular formula is C₁₁H₁₈BrNO₂ with a molecular weight of 276.17 g/mol and a computed XLogP3-AA of 2.3. [2] The 2-aza-BCH core has emerged as a privileged scaffold in medicinal chemistry due to its high fraction of sp³-hybridized carbons (Fsp³ = 0.55 for the bicyclic core), well-defined exit vectors, and demonstrated utility in isosteric replacement strategies. [1]

Why tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Cannot Be Replaced by Generic 2-Aza-BCH Analogs: The Critical Role of Bridgehead Regiochemistry and Boc Protection


Substituting this compound with its closest regioisomer—tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 2377035-68-0)—or with the oxa-analog 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2253631-03-5) fundamentally alters both the spatial orientation of the reactive handle and the physicochemical profile. The bridgehead 1-position bromomethyl on the target compound projects along a distinctly different exit vector (C1–C1′ bond axis) compared to the bridge 4-position, dictating the geometry of downstream conjugates. [1] Furthermore, replacing the 2-aza nitrogen with oxygen eliminates basicity (predicted pKa ~10 for the 2-aza scaffold vs. neutral for 2-oxa) and reduces the topological polar surface area from 29.5 Ų to 9.2 Ų, which alters membrane permeability and hydrogen-bonding capacity. [2][3] The orthogonal Boc protection on the target compound permits selective deprotection under mild acidic conditions (TFA or HCl/dioxane), a capability absent in the free-amine analog 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane (CAS 2680660-66-4). [2] In multi-step synthetic sequences, indiscriminate interchange among these analogs risks both divergent spatial presentation of pharmacophores and incompatible reactivity at the amine site.

Quantitative Differentiation Evidence for tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate vs. Closest Analogs


Bridgehead (C1) vs. Bridge (C4) Bromomethyl Regiochemistry: Divergent Exit Vector Geometry and Downstream Functionalization Scope

The target compound bears the bromomethyl electrophile at the bridgehead 1-position of the 2-azabicyclo[2.1.1]hexane scaffold, whereas its closest regioisomer—tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 2377035-68-0)—has the identical functional group at the bridging 4-position. These two substitution patterns produce non-superimposable exit vectors: the C1-bromomethyl projects along an axis roughly parallel to the C1–N2 bond, while the C4-bromomethyl orients laterally from the cyclobutane bridge. [1] Malpass et al. (2003) demonstrated that nucleophilic displacement at the 1-methylene position proceeds successfully with a variety of nucleophiles (including azide, amines, and carboxylates) and tolerates subsequent homologation, enabling construction of β-amino acid derivatives and epibatidine analogs. [1] Although exact comparative yield data for SN2 displacement of Br at C1 vs. C4 in the Boc-protected series have not been reported side-by-side, the 1-position benefits from reduced steric encumbrance relative to the 4-position owing to the absence of adjacent bridgehead hydrogen, and the C1-methylene is activated by the inductive electron withdrawal of the proximate carbamate nitrogen. [2] This regiochemical distinction is design-critical for medicinal chemists who require precise spatial presentation of the reactive handle for subsequent conjugation.

Medicinal Chemistry Scaffold Hopping Building Block Design

2-Aza vs. 2-Oxa Scaffold: Quantified Differences in Lipophilicity (XLogP3) and Polar Surface Area (TPSA)

Substituting the 2-aza nitrogen with oxygen in the bicyclo[2.1.1]hexane scaffold produces a measurable shift in key physicochemical parameters relevant to oral bioavailability and CNS penetration. The target compound (2-aza-BCH) has a PubChem-computed XLogP3-AA of 2.3 and a topological polar surface area (TPSA) of 29.5 Ų. [1] The direct 2-oxa analog—1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2253631-03-5)—has a computed XLogP3-AA of 1.2 and a TPSA of 9.2 Ų. [2] This represents a ΔXLogP of +1.1 log units (approximately 12.6-fold higher octanol-water partition coefficient for the aza compound) and a ΔTPSA of +20.3 Ų (approximately 3.2-fold larger polar surface). In the context of CNS drug design, compounds with TPSA < 60–70 Ų generally exhibit favorable brain penetration, while TPSA < 140 Ų correlates with good oral absorption. [3] The 2-aza scaffold additionally introduces a basic nitrogen (predicted pKa ~10 for the parent 2-azabicyclo[2.1.1]hexane core) that enables protonation-dependent solubility and target engagement absent in the neutral 2-oxa analog. These differences are not achievable through formulation or salt selection alone; they are intrinsic to the heteroatom identity.

Physicochemical Properties Drug-likeness ADME Prediction

Boc-Protected vs. Free Amine: Orthogonal Deprotection Strategy Enabling Multi-Step Synthetic Sequences

The target compound carries a tert-butoxycarbonyl (Boc) protecting group on the 2-aza nitrogen, in contrast to the unprotected analog 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane (CAS 2680660-66-4; molecular weight 176.05 g/mol), which has a free secondary amine. The Boc group serves three quantifiable functions: (1) it renders the amine non-nucleophilic and non-basic during bromomethyl displacement reactions, preventing intramolecular cyclization or quaternization side-products; (2) it can be removed selectively under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂, or 4 M HCl in dioxane, at 0–25 °C) without affecting the bromomethyl group or the strained bicyclic framework; (3) it increases the compound's molecular weight from 176.05 to 276.17 g/mol, which must be accounted for in stoichiometric calculations and purification logistics. [1] The unprotected analog, while atom-economical, is susceptible to N-alkylation side reactions during nucleophilic displacement of the bromide, potentially generating quaternary ammonium byproducts. Malpass et al. (2003) specifically employed N-Boc-protected 2-aza-BCH derivatives for 1-position functionalization and noted that deprotection could be effected post-functionalization without rearrangement. [2] This orthogonal protection strategy is essential for applications in peptidomimetic synthesis and fragment-based drug discovery, where the amine must be unveiled only after the bromomethyl handle has been elaborated.

Synthetic Methodology Protecting Group Strategy Peptidomimetics

Conformationally Constrained Proline Bioisostere: 2-Aza-BCH Core Provides Defined Pyrrolidine Ring Pucker vs. Flexible Pyrrolidine Analogs

The 2-azabicyclo[2.1.1]hexane scaffold is structurally characterized as a conformationally locked proline analog. Jenkins et al. (2004) demonstrated that the 2-aza-BCH ring system contains two Cγ atoms—one in each of the two prevalent pyrrolidine ring puckers of proline—effectively 'freezing' the ring conformation. [1] In NMR studies, substituted 2-aza-BCH derivatives exhibited trans/cis amide bond ratios that were invariant across different solvents, in contrast to natural proline, whose trans/cis ratio varies from ~4:1 in D₂O to ~3:1 in DMSO-d₆. [1] For the target compound, once the bromomethyl group is elaborated and the Boc group is removed, the free 2-aza-BCH amine can be incorporated into peptide chains or used to construct conformationally constrained β-amino acid derivatives (2,4-methanoproline analogs). [2] This contrasts with simple N-Boc-2-(bromomethyl)pyrrolidine building blocks, which retain conformational flexibility around the pyrrolidine ring and exhibit solvent-dependent cis/trans isomerism. The defined ring pucker of 2-aza-BCH derivatives has implications for collagen triple-helix stability: Jenkins et al. showed that (2S,4S)-4-fluoro-2-aza-BCH residues stabilize collagen mimics to a greater extent than the corresponding 4-fluoroproline residues, attributed to preorganization of the ring conformation. [1] Although direct stability data for the target bromomethyl compound are not available, its 2-aza-BCH core provides the identical conformational constraint demonstrated in these studies.

Peptidomimetics Collagen Stability Conformational Restriction

Bioisosteric Replacement Potential: 2-Aza-BCH as a Saturated Phenyl Ring Surrogate with Improved Physicochemical Profile

The 2-azabicyclo[2.1.1]hexane scaffold has been validated as a saturated bioisostere for ortho-substituted phenyl rings, offering a fundamentally different three-dimensional profile. [1] Whalley et al. (2025) reviewed applications showing that 2-aza-BCH motifs can replace phenyl rings while conferring increased fraction of sp³-hybridized carbons (Fsp³), reduced aromatic character, and altered pharmacokinetics. [1] In a parallel class of bicyclo[2.1.1]hexane (all-carbon) bioisosteres, replacement of the ortho-substituted phenyl ring in boscalid (a commercial fungicide) increased aqueous solubility from 11 μM to 35 μM (3.2-fold improvement) while retaining bioactivity. [2] Although the 2-aza-BCH variant introduces a polar nitrogen that further modulates properties, the target compound—as a 1,2-disubstituted 2-aza-BCH—maps onto the same exit vector geometry as ortho-substituted benzenes. [1][3] This contrasts with the all-carbon analog 1-(bromomethyl)bicyclo[2.1.1]hexane (CAS 89892-81-9, MW 175.07 g/mol), which lacks the nitrogen's hydrogen-bonding capacity and is significantly more lipophilic (estimated XLogP ~2.8–3.0 based on the C₇H₁₁Br formula vs. the target's XLogP3 of 2.3). [4] The Boc group on the target compound further distinguishes it from simple hydrocarbon bicyclo[2.1.1]hexane building blocks by providing a masked amine handle for late-stage diversification—a feature absent in the all-carbon and 2-oxa analogs. [3]

Bioisostere Phenyl Ring Replacement sp³-Rich Scaffolds

Validated Application Scenarios for tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Conformationally Constrained Peptidomimetics and 2,4-Methanoproline Derivatives

The target compound serves as a direct precursor to 1-substituted 2,4-methanoproline derivatives. After nucleophilic displacement of the bridgehead bromide (e.g., with azide, amines, or carboxylate nucleophiles) and subsequent Boc deprotection, the resulting 1-functionalized 2-aza-BCH can be incorporated into peptide chains as a rigid proline surrogate. [1] Jenkins et al. (2004) demonstrated that the 2-aza-BCH scaffold locks the pyrrolidine ring pucker, producing solvent-invariant trans/cis amide ratios that are advantageous for collagen triple-helix stabilization and other conformation-sensitive peptide designs. [2] The bridgehead substitution pattern ensures that the side chain projects along a defined trajectory, enabling predictable structure-activity relationships in peptide ligand design.

Fragment-Based Drug Discovery Using Ortho-Phenyl Bioisostere Replacement

Medicinal chemistry programs targeting receptors or enzymes with ortho-substituted phenyl pharmacophores can employ this compound as a saturated, sp³-rich replacement building block. The 1,2-disubstitution pattern on the 2-aza-BCH scaffold maps onto the exit vectors of ortho-substituted phenyl rings, while the saturated bicycle improves solubility and reduces planarity. [3] Literature precedent with related bicyclo[2.1.1]hexane bioisosteres demonstrates up to 3.2-fold improvement in aqueous solubility (11 μM → 35 μM for boscalid analogs) while retaining target bioactivity. [4] The Boc-protected nitrogen provides a secondary diversification point after bromide displacement, making the compound suitable for parallel library synthesis in fragment elaboration campaigns.

Scaffold-Hopping to Bicyclo[1.1.1]pentane (BCP) Cores via Nitrogen-Deleting Skeletal Editing

A recently developed strategy converts aza-bicyclo[2.1.1]hexane (aza-BCH) scaffolds to bridge-functionalized bicyclo[1.1.1]pentanes (BCPs) through nitrogen-deleting skeletal editing. [5] The target compound, bearing a bromomethyl group at the bridgehead position, is structurally poised for this transformation, which proceeds via conversion of the amine to a leaving group followed by rearrangement. BCP products with a bridgehead bromomethyl handle are difficult to access directly but are valuable as linear bioisosteres of para-substituted arenes. [5] This application leverages the unique 2-aza-BCH framework as a synthetic intermediate to access BCP chemical space—a strategy not available with 2-oxa-BCH or all-carbon bicyclo[2.1.1]hexane analogs.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

The bridgehead 1-position of the 2-aza-BCH scaffold has been explicitly explored for constructing epibatidine analogs targeting nicotinic acetylcholine receptors. [1] Malpass et al. (2003) demonstrated that nucleophilic substitution at the 1-methylene position enables attachment of diverse heterocyclic substituents (pyridine, pyrimidine, and related aromatic groups) via a methylene spacer, generating compounds that mimic the spatial presentation of the nicotinic pharmacophore. [1] The Boc protection on the target compound's 2-nitrogen is compatible with the conditions used for heterocycle coupling and can be removed in the final step to expose the secondary amine, which is critical for nAChR binding interactions.

Quote Request

Request a Quote for tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.